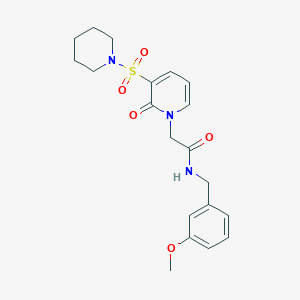

N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c1-28-17-8-5-7-16(13-17)14-21-19(24)15-22-10-6-9-18(20(22)25)29(26,27)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12,14-15H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTXWZGJKSVQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

Formation of the Methoxybenzyl Intermediate: The synthesis begins with the preparation of the 3-methoxybenzyl intermediate through the reaction of 3-methoxybenzyl chloride with a suitable nucleophile.

Pyridine Derivative Formation: The next step involves the formation of the pyridine derivative by reacting 2-chloronicotinic acid with piperidine and a sulfonylating agent to introduce the piperidinylsulfonyl group.

Coupling Reaction: The final step is the coupling of the methoxybenzyl intermediate with the pyridine derivative under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 3-hydroxybenzyl or 3-carboxybenzyl derivatives.

Reduction: Formation of alcohol derivatives of the pyridine ring.

Substitution: Formation of substituted benzyl derivatives with various functional groups.

Scientific Research Applications

N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biological process.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Variations

The pyridin-1(2H)-yl core distinguishes this compound from pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide), which exhibit FPR2 agonist activity . The pyridazinone core’s additional nitrogen atom may enhance hydrogen bonding or alter electron distribution, impacting receptor specificity.

Substituent Analysis

Aromatic Substituents

- Halogenated Phenyl Groups : Analogs such as N-(3-chlorophenyl)- and N-(4-fluorophenyl)- derivatives (–14) replace the methoxybenzyl with halogenated aryl groups, likely altering solubility and binding affinity .

Sulfonyl and Piperidine Moieties

The 3-piperidin-1-ylsulfonyl group is conserved in compounds like N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (). This moiety may enhance metabolic stability or act as a hydrogen bond acceptor .

Pharmacological and Functional Insights from Analogs

Receptor Specificity

Pyridazinone derivatives with 3-methoxybenzyl substituents (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as mixed FPR1/FPR2 ligands, while 4-methoxybenzyl analogs show FPR2 specificity . The target compound’s pyridinone core may confer distinct receptor interaction profiles.

Data Tables

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Biological Activity

N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, a pyridine moiety, and a methoxybenzyl group. Its molecular formula is with a molecular weight of 368.44 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Pharmacological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antibacterial Activity : Compounds containing piperidine and pyridine rings have shown moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its antibacterial effects.

- Enzyme Inhibition : Similar derivatives have demonstrated significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in the treatment of neurodegenerative diseases and urinary tract infections, respectively .

- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties, showing potential in elevating GABA levels in the brain, which may contribute to seizure control .

The biological activity of N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can be attributed to several mechanisms:

- Bacterial Interaction : The sulfonamide moiety likely interacts with bacterial enzymes, disrupting essential metabolic processes.

- Enzyme Binding : The compound's structure allows it to bind effectively to target enzymes, inhibiting their activity and leading to therapeutic effects.

- Neurotransmitter Modulation : By influencing neurotransmitter levels, especially GABA, the compound may exert neuroprotective effects.

Case Studies

Several studies have investigated compounds similar to N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide:

- A study synthesized a series of piperidine derivatives and evaluated their antibacterial activity against multiple strains. Results indicated that certain compounds exhibited strong inhibitory effects against AChE, suggesting potential for treating Alzheimer's disease .

- Another investigation focused on the anticonvulsant properties of related compounds. Doses administered in animal models showed significant reductions in seizure frequency, indicating promise for further development as anticonvulsants .

Data Tables

The following table summarizes the biological activities observed in related compounds:

| Compound Name | Activity Type | Targeted Strain/Enzyme | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | Salmonella typhi | 10 |

| Compound B | AChE Inhibitor | Acetylcholinesterase | 0.264 |

| Compound C | Anticonvulsant | GABA level modulation | Not specified |

| Compound D | Urease Inhibitor | Urease | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.